N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various steps with acceptable reaction procedures and quantitative yields . The structures of the synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives are complex and require careful control of conditions . The reaction mixture is often stirred for a specified time, and the reactions are quenched via the addition of specific reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Scientific Research Applications
- Leishmaniasis is a communicable tropical disease caused by Leishmania parasites transmitted through sandfly bites. Research has shown that some hydrazine-coupled pyrazoles, including our compound of interest, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Molecular Docking Study : A molecular simulation study justified the in vitro antipromastigote activity of compound 13. It showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
- Malaria, caused by Plasmodium strains transmitted by mosquitoes, affects millions globally. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promise. These compounds exhibited significant inhibition effects against Plasmodium berghei in experimental models .
- Some derivatives of this compound have demonstrated in vitro cytotoxic efficiency. Their IC50 values ranged from 0.426 to 4.943 μM, indicating potential as anticancer agents .
- Imidazole-containing compounds, including derivatives of our compound, have shown good antimicrobial potential. Specifically, compounds 1a and 1b exhibited favorable activity .
- Researchers have successfully synthesized 4-substituted pyrazoles through a sequence of [3 + 2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion processes. Deuterium labeling experiments and kinetic studies provided insights into the mechanism of their formation .
Antileishmanial Activity
Antimalarial Potential
Cytotoxicity Against Cancer Cells
Antimicrobial Properties
Synthesis and Mechanistic Insights
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may affect the biochemical pathways related to these diseases.
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be affected by factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
Future Directions
The future directions in the research of pyrazole derivatives include the development of new drugs that overcome the problems of antimicrobial resistance . These compounds have shown promising cytotoxic activity, making them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-11(7-17(2)16-9)6-15-14(18)10-3-4-12-13(5-10)20-8-19-12/h3-5,7H,6,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMDPCXITUBABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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